1-Methylpiperidin-4-one oxime
Overview
Description
1-Methylpiperidin-4-one oxime is a chemical compound with the molecular formula C6H12N2O . It has a molecular weight of 128.17 g/mol . The IUPAC name for this compound is N-(1-methylpiperidin-4-ylidene)hydroxylamine .
Synthesis Analysis
The synthesis of 1-Methylpiperidin-4-one oxime involves a Mannich reaction where p-anisaldehyde is condensed with acetone and ammonium acetate trihydrate . This is followed by methylation and oximation with hydroxylamine hydrochloride (NH2OH∙HCl) to furnish the key scaffold .Molecular Structure Analysis
The molecular structure of 1-Methylpiperidin-4-one oxime is characterized by the presence of a piperidin-4-one core with a methyl group and an oxime functional group . The InChI code for this compound is InChI=1S/C6H12N2O/c1-8-4-2-6(7-9)3-5-8/h9H,2-5H2,1H3 .Chemical Reactions Analysis
The reactivity of 1-Methylpiperidin-4-one oxime has been explored in the context of its antioxidant and antimicrobial potential . The compound has been subjected to ABTS •+ radical scavenging activity .Physical And Chemical Properties Analysis
1-Methylpiperidin-4-one oxime has a molecular weight of 128.17 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 0 . The exact mass of the compound is 128.094963011 g/mol .Scientific Research Applications
Antioxidant Potential
1-Methylpiperidin-4-one oxime has been found to have significant antioxidant potential . Compounds derived from it, such as 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters, have shown promising antioxidant activity . These compounds can scavenge free radicals and detoxify the organism, which can help prevent tissue damage, cell death, or degenerative processes .
Antimicrobial Activity
This compound also exhibits antimicrobial properties . Certain analogues of 1-Methylpiperidin-4-one oxime, such as compounds 4b and 4d, have manifested persuasive antibacterial activity . Moreover, compound 4b displayed stupendous antifungal activity against A. flavus strain .
Synthesis of Novel Ester Compounds
1-Methylpiperidin-4-one oxime is used in the synthesis of novel 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters . These esters are synthesized through a simple and efficient protocol, which involves condensation (Mannich reaction) with acetone and ammonium acetate trihydrate .
Research in Therapeutic Antioxidant-Based Drugs
Due to its antioxidant properties, 1-Methylpiperidin-4-one oxime is being researched for its potential in therapeutic antioxidant-based drug formulations . This research is driven by the need to block the harmful action of free radicals, which can lead to various health issues like ageing, cancer, cardiovascular diseases, arteriosclerosis, neural disorders, skin irritations, and inflammation .
Design of Novel Antimicrobial Agents
The antimicrobial properties of 1-Methylpiperidin-4-one oxime make it a candidate for the design of novel antimicrobial agents . This is particularly important for the treatment of infections in hospitalized patients and protection of immune-suppressed or HIV-infected patients .
Versatile Chemical Compound in Scientific Research
1-Methylpiperidin-4-one oxime is a versatile chemical compound used in various scientific research applications. Its complex structure enables a wide range of applications.
Mechanism of Action
Target of Action
It’s known that the compound has shown promising antioxidant and antimicrobial potential .
Mode of Action
It’s known that the compound exhibits antioxidant properties, which suggests it may act by scavenging free radicals and detoxifying the organism . It also shows antimicrobial activity, indicating it may interact with certain microbial targets .
Biochemical Pathways
Given its antioxidant properties, it may be involved in pathways related to oxidative stress .
Result of Action
It’s known that the compound has shown promising antioxidant and antimicrobial activities . This suggests that it may help in preventing tissue damage, cell death, or degenerative processes caused by free radicals .
Future Directions
properties
IUPAC Name |
N-(1-methylpiperidin-4-ylidene)hydroxylamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c1-8-4-2-6(7-9)3-5-8/h9H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMWKIHOURGCZOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=NO)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20320752 | |
Record name | 1-methylpiperidin-4-one oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20320752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methylpiperidin-4-one oxime | |
CAS RN |
1515-27-1 | |
Record name | 1515-27-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=363971 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-methylpiperidin-4-one oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20320752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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